

Spectroscopic data for (2-Chloro-3-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(2-Chloro-3-methoxyphenyl)methanol
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An In-depth Technical Guide to the Spectroscopic Characterization of **(2-Chloro-3-methoxyphenyl)methanol**

Authored by: Gemini, Senior Application Scientist Introduction

(2-Chloro-3-methoxyphenyl)methanol is a substituted aromatic alcohol with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its precise structure, featuring a chlorinated and methoxylated phenyl ring attached to a hydroxymethyl group, necessitates rigorous analytical characterization to ensure identity, purity, and quality for any downstream application.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of **(2-Chloro-3-methoxyphenyl)methanol**. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^{13}C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations detailed herein are grounded in established scientific principles to provide researchers, scientists, and drug development professionals with a trusted and authoritative resource.

Chemical Identity and Spectroscopic Summary

The structural integrity of **(2-Chloro-3-methoxyphenyl)methanol** is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, which, when assembled, offers an unambiguous confirmation of the molecule's constitution.

- Molecular Formula: C₈H₉ClO₂
- Molecular Weight: 172.61 g/mol
- Monoisotopic Mass: 172.02911 Da[[1](#)]
- Structure:

(Note: Image is a representative structure for visualization)

The following table summarizes the key expected spectroscopic data for **(2-Chloro-3-methoxyphenyl)methanol**.

Technique	Parameter	Expected Data and Interpretation
¹ H NMR	Chemical Shift (δ)	Aromatic protons (~6.8-7.3 ppm), Methylene protons (-CH ₂ OH, ~4.7 ppm), Hydroxyl proton (-OH, variable), Methoxy protons (-OCH ₃ , ~3.9 ppm).
¹³ C NMR	Chemical Shift (δ)	Aromatic carbons (~110-160 ppm), Methylene carbon (-CH ₂ OH, ~60-65 ppm), Methoxy carbon (-OCH ₃ , ~56 ppm).
IR Spectroscopy	Wavenumber (cm ⁻¹)	Broad O-H stretch (~3300-3400 cm ⁻¹), Aromatic C-H stretch (~3000-3100 cm ⁻¹), Aliphatic C-H stretch (~2850-2960 cm ⁻¹), C=C aromatic ring stretch (~1450-1600 cm ⁻¹), C-O stretches (~1030-1250 cm ⁻¹), C-Cl stretch (~700-800 cm ⁻¹).
Mass Spectrometry	Mass-to-Charge (m/z)	Molecular ion peak [M] ⁺ at m/z 172, with a characteristic [M+2] ⁺ isotope peak for chlorine. Key fragments include loss of H ₂ O (m/z 154) and loss of CH ₂ OH (m/z 141).

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is paramount for identifying the number and connectivity of hydrogen atoms in a molecule. The chemical environment of each proton dictates its resonance

frequency (chemical shift), providing a detailed map of the molecular structure.

Expected ^1H NMR Data

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H	~7.2 - 7.3	Triplet (t)	~8.0	1H
Ar-H	~6.9 - 7.0	Doublet (d)	~8.0	1H
Ar-H	~6.8 - 6.9	Doublet (d)	~8.0	1H
-CH ₂ OH	~4.7	Singlet (s)	N/A	2H
-OH	Variable (~1.5- 3.0)	Broad Singlet (br s)	N/A	1H
-OCH ₃	~3.9	Singlet (s)	N/A	3H

Expert Insights & Causality

The choice of a deuterated solvent, typically Chloroform-d (CDCl_3), is critical to avoid large solvent signals that would obscure the analyte's peaks.^[2] Tetramethylsilane (TMS) is used as an internal standard, with its proton signal defined as 0.0 ppm, providing a universal reference point for chemical shifts.^[2] The hydroxyl proton signal is often broad and its chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(2-Chloro-3-methoxyphenyl)methanol** in approximately 0.7 mL of CDCl_3 containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Instrument Setup & Calibration:
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 solvent.

- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. Reference the spectrum to the TMS signal at 0.0 ppm.
- Data Acquisition:
 - Acquire the spectrum using a standard pulse program.
 - Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase-correct the spectrum manually or automatically.
 - Perform baseline correction.
 - Integrate the signals to determine the relative ratios of protons.

Workflow Diagram: ^1H NMR Analysis

Caption: Workflow for ^1H NMR analysis.

Carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon.

Expected ^{13}C NMR Data

Assignment	Chemical Shift (δ , ppm)
C-Cl (Aromatic)	~133
C-OCH ₃ (Aromatic)	~156
C-CH ₂ OH (Aromatic)	~138
Ar-CH	~127
Ar-CH	~120
Ar-CH	~112
-CH ₂ OH	~61
-OCH ₃	~56

Expert Insights & Causality

Proton decoupling is a standard practice in ¹³C NMR to simplify the spectrum. This technique irradiates the sample at proton frequencies, which collapses the carbon-proton coupling and results in a spectrum of sharp singlets, making it easier to interpret. The chemical shifts are referenced against the CDCl₃ solvent peak, which appears as a triplet at approximately 77.16 ppm.[3]

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.
- Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
- Instrument Setup:
 - Use the same lock and shim settings from the ¹H experiment.
 - Set up a proton-decoupled pulse sequence.

- Data Acquisition:
 - Acquire the spectrum over a wider spectral width (e.g., 0-220 ppm).
 - A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required compared to ^1H NMR.
- Data Processing:
 - Apply Fourier transformation, phasing, and baseline correction as with ^1H NMR.
 - Reference the spectrum to the central peak of the CDCl_3 triplet at 77.16 ppm.

Workflow Diagram: ^{13}C NMR Analysis

Caption: Workflow for ^{13}C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3400-3300 (Broad)	O-H Stretch	Alcohol (-OH)
3100-3000	C-H Stretch	Aromatic
2960-2850	C-H Stretch	Aliphatic (-CH ₂ , -CH ₃)
1580, 1470	C=C Stretch	Aromatic Ring
1250	C-O Stretch	Aryl Ether (Ar-O-CH ₃)
1030	C-O Stretch	Primary Alcohol (-CH ₂ OH)
780	C-Cl Stretch	Aryl Halide

Expert Insights & Causality

The hydroxyl (-OH) stretching band appears broad due to intermolecular hydrogen bonding, a hallmark of alcohols. The analysis is often performed on a neat (thin film) sample between salt (NaCl or KBr) plates, as this is a fast and simple method for liquids or low-melting solids. This avoids the use of solvents which have their own IR absorptions.

Experimental Protocol: IR Spectroscopy (Thin Film)

- Sample Preparation: Place one drop of the neat liquid sample of **(2-Chloro-3-methoxyphenyl)methanol** onto a clean, dry salt plate (e.g., NaCl).
- Cell Assembly: Gently place a second salt plate on top of the first to spread the liquid into a thin, uniform film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - First, acquire a background spectrum of the empty, clean salt plates. This is crucial to subtract the absorbance of the plates and the atmosphere (CO₂, H₂O).
 - Place the assembled sample cell into the spectrometer's sample holder.
 - Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
- Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Workflow Diagram: IR Spectroscopy Analysis

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Sources

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- To cite this document: BenchChem. [Spectroscopic data for (2-Chloro-3-methoxyphenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632500#spectroscopic-data-for-2-chloro-3-methoxyphenyl-methanol]

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